4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-4-10-11(6-7)8-2-3-9-5-8/h4,6,8-9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDPGCYRUPUNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247682-09-2 | |
| Record name | 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole chemical structure properties
This guide serves as a technical monograph for 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole , a privileged pharmacophore in modern kinase inhibitor discovery.[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, physicochemical properties, and biological applications.
Role: Kinase Inhibitor Scaffold (JAK/JNK) | Molecular Weight: 151.21 g/mol | Class: Heterocyclic Building Block[1]
Executive Summary & Architectural Significance
The this compound moiety represents a "scaffold hop" from the classical piperidine-pyrazole motifs found in first-generation Janus Kinase (JAK) inhibitors like Tofacitinib.[1]
By contracting the saturated ring from piperidine (6-membered) to pyrrolidine (5-membered), researchers alter the vector of the solubilizing amine, modifying the molecule's hydrodynamic radius and metabolic stability.[1] The pyrazole unit serves as a hydrogen bond acceptor/donor system, critical for interacting with the hinge region of ATP-binding pockets in kinases.
Key Differentiator: Regiochemistry
It is critical to distinguish this structure from its regioisomer, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.[1]
-
Target Molecule (N-linked): The pyrrolidine is attached to the pyrazole nitrogen.[1] This maximizes the electron-donating effect into the aromatic system.[1]
-
Isomer (C-linked): The pyrrolidine is attached to the pyrazole carbon.[1]
Physicochemical Profile
The following data aggregates computational predictions and experimental baselines for the free base and its common salt forms.
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₁₃N₃ | Core stoichiometry.[1][2] |
| Exact Mass | 151.1109 | Monoisotopic mass for HRMS validation.[1] |
| pKa (Pyrrolidine) | ~9.4 (Predicted) | Highly basic secondary amine; dictates salt formation (HCl/TFA) and lysosomal trapping.[1] |
| pKa (Pyrazole) | ~2.5 (Predicted) | Weakly basic; remains neutral at physiological pH.[1] |
| LogP (XLogP3) | 0.3 | Highly hydrophilic; suggests good aqueous solubility but potential permeability issues without lipophilic capping.[1] |
| TPSA | 30.7 Ų | Low polar surface area, favorable for CNS penetration if the amine is capped.[1] |
| Stereochemistry | 1 Chiral Center (C3) | Exists as (R) and (S) enantiomers.[1] Biological activity is often enantioselective.[1] |
Synthetic Methodology
The most robust route to this compound avoids hydrazine handling by utilizing a convergent Nucleophilic Substitution (SN2) strategy.[1] This method couples a pre-formed pyrazole with an activated pyrrolidine electrophile.[1]
Retrosynthetic Analysis (Visualization)
The following diagram illustrates the disconnection strategy, highlighting the bond formation between the pyrazole nitrogen and the pyrrolidine C3 position.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole and pyrrolidine fragments.
Validated Experimental Protocol (Step-by-Step)
Objective: Synthesis of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (Protected Intermediate).
Reagents:
-
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.1 eq) [Commercially available or made from N-Boc-3-pyrrolidinol][1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]
-
Solvent: DMF (Dimethylformamide), anhydrous.[1]
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-methylpyrazole (82 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol) in anhydrous DMF (3 mL).
-
Activation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the pyrazole NH.
-
Addition: Add tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (290 mg, 1.1 mmol) dissolved in minimal DMF dropwise.
-
Heating: Heat the reaction mixture to 80°C for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrazole (m/z 83) and appearance of the product (m/z 252 for [M+H]⁺ or 196 for [M-tBu+H]⁺).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes). The N1-alkylation (desired) is typically favored over N2 due to steric and electronic factors, but regioisomers should be checked via NOESY NMR if 4-methylpyrazole is substituted unsymmetrically (not applicable here as 4-methyl is symmetric).
-
Deprotection (Final Step): Dissolve the intermediate in DCM (2 mL) and add TFA (1 mL). Stir for 2 hours. Concentrate to dryness.[1] Ion exchange chromatography (SCX-2 cartridge) is recommended to isolate the free base.[1]
Medicinal Chemistry Applications
This scaffold is primarily utilized in the design of ATP-competitive inhibitors for the Janus Kinase (JAK) family and c-Jun N-terminal Kinase (JNK) .[1]
Mechanism of Action: The Hinge Binder
In a typical kinase inhibitor design (e.g., Tofacitinib analogs), the pyrrolidine nitrogen serves as a solvent-exposed handle. It is often derivatized with:
-
Acrylamides: To form covalent bonds with cysteines in the active site (e.g., JAK3 Cys909).[1]
-
Ureas/Amides: To reach into the selectivity pocket.[1]
The pyrazole ring acts as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.
Biological Pathway Context (JAK-STAT)
The following diagram details where inhibitors containing this scaffold intervene in the inflammatory cascade.
Figure 2: The JAK-STAT signaling pathway. The this compound scaffold competes with ATP at the JAK node, preventing STAT phosphorylation.[1]
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material for biological assays, ensure the following:
-
Enantiomeric Excess (ee%): Since the C3 position is chiral, the (R) and (S) enantiomers will likely have vastly different IC50 values.[1] Chiral HPLC (e.g., Chiralpak AD-H) is required for separation.[1]
-
Regio-purity: Ensure <1% of the C-linked isomer (1-methyl-4-pyrrolidinyl...), which is a common impurity in hydrazine-based synthesis routes.[1]
-
Residual Metal: If using Pd-catalyzed cross-coupling (Buchwald-Hartwig) instead of SN2, scavenge for Palladium, as it is toxic to cellular assays.[1]
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]
-
Zhang, T., et al. (2019).[1][4] Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry. [Link]
-
Oh, Y., et al. (2020).[1] Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fensome, A., et al. (2014).[1] Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | C7H13Cl2N3 | CID 67187229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Application of 4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole in JAK Inhibitor Design
[1][2]
Executive Summary
This compound is a specialized heterocyclic building block utilized in the synthesis of Janus Kinase (JAK) inhibitors and related kinase modulators.[1][2] In the context of medicinal chemistry, this intermediate serves as a critical scaffold that combines a polar, solubilizing pyrrolidine tail with a lipophilic, aromatic pyrazole head.[3]
This guide details the chemical engineering required to synthesize, purify, and validate this intermediate. It focuses on the regioselective N-alkylation of 4-methylpyrazole, the management of stereochemical integrity at the pyrrolidine 3-position, and the downstream application of this fragment in Structure-Activity Relationship (SAR) libraries.[1][2][3]
Chemical Profile & Pharmacophore Logic[2][3]
Identity[1][2][3]
Structural Role in JAK Inhibition
In the design of type I and type II kinase inhibitors, this intermediate functions through three distinct pharmacophoric vectors:
-
The Pyrrolidine Nitrogen (
): Acts as a solvent-exposed handle.[2][3] It is typically derivatized (e.g., sulfonylation, amidation) to tune physicochemical properties (LogD, solubility) or to reach the ribose-binding pocket.[3] -
The Pyrazole Core: Serves as a semi-rigid linker.[3] In many JAK inhibitors (e.g., Ruxolitinib, Baricitinib), a pyrazole ring connects the hinge-binding motif to the solubilizing tail.[3]
-
The C4-Methyl Group: A hydrophobic probe.[1][2][3] Unlike the unsubstituted pyrazole, the 4-methyl group fills small hydrophobic pockets (e.g., the gatekeeper region or solvent front), often improving potency or selectivity by restricting conformational freedom.[3]
Figure 1: Pharmacophoric mapping of the intermediate within the kinase binding site.[1][2][3]
Synthetic Methodology
The synthesis of this compound presents two primary challenges: regioselectivity (controlling N1 vs N2 alkylation, though simplified here by symmetry) and stereochemistry (if a specific enantiomer is required).[1][2]
Retrosynthetic Analysis
The most robust disconnection is at the pyrazole N1–pyrrolidine C3 bond.[3]
-
Fragment B: 3-Substituted Pyrrolidine (Electrophile).[1][2][3]
-
Note: The pyrrolidine nitrogen must be protected (e.g., Boc, Cbz) to prevent polymerization.[3]
-
Protocol: Regioselective N-Alkylation (Mitsunobu Route)
The Mitsunobu reaction is preferred over
Reaction Scheme
-
Reactants: 4-Methylpyrazole + (S)-N-Boc-3-hydroxypyrrolidine[1][2][3]
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[3] -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-methylpyrazole (1.1 eq) in anhydrous THF (0.2 M concentration). -
Activation: Cool the solution to 0°C. Add Triphenylphosphine (
, 1.2 eq). -
Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to minimize side reactions.[3]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrazole peak.[1][3]
-
Work-up: Concentrate the solvent in vacuo. Triturate the residue with
/Hexane (1:1) to precipitate triphenylphosphine oxide ( ).[3] Filter and concentrate the filtrate.[3] -
Purification: Purify the N-Boc intermediate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol: Deprotection (Salt Formation)
The Boc group is removed to yield the active pharmaceutical intermediate (API) salt.[3]
-
Dissolution: Dissolve the purified N-Boc intermediate in 1,4-Dioxane or DCM.
-
Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Precipitation: Stir at room temperature for 2-4 hours. The product, This compound dihydrochloride , will precipitate as a white to off-white solid.[1][2][3]
-
Isolation: Filter the solid under
(hygroscopic). Wash with .[1][3] Dry under high vacuum.[1][3]
Alternative Route: Displacement
For racemic synthesis or cost-optimization, N-Boc-3-methanesulfonyloxypyrrolidine (mesylate) can be used with Cesium Carbonate (
Figure 2: Synthetic workflow for the hydrochloride salt production.
Quality Control & Characterization
Trustworthy data is essential for validating the intermediate before library synthesis.[3]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white hygroscopic solid |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% (Area %) |
| Identity | Consistent with structure | |
| Mass | LC-MS (ESI+) | |
| Chiral Purity | Chiral HPLC | > 99% ee (if chiral SM used) |
| Residual Solvent | GC-HS | < ICH Limits (THF, Dioxane) |
Key NMR Diagnostic Signals[2]
-
Pyrazole C3-H / C5-H: Two singlets (or closely spaced doublets) in the aromatic region (
7.2 – 7.6 ppm).[1][2][3] Note: The 4-methyl substitution simplifies the splitting pattern compared to unsubstituted pyrazole.[1][2] -
C4-Methyl: A clean singlet at
~2.0 ppm.[1][2][3] -
Pyrrolidine CH (Methine): A multiplet at
4.8–5.2 ppm (deshielded due to attachment to pyrazole nitrogen).[3]
Safety and Handling
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[3] Store under argon/nitrogen in a desiccator.
-
Sensitization: Pyrazoles and pyrrolidines can be skin irritants and potential sensitizers.[3] Use standard PPE (gloves, goggles, fume hood).[3]
-
Reactivity: The free base is a secondary amine and will react with atmospheric
.[3] Always handle as the salt form until the coupling step.[3]
References
-
Regioselectivity in Pyrazole Alkylation
-
Mitsunobu Reaction Protocols
-
JAK Inhibitor Structural Biology
-
Commercial Availability & CAS Data
Sources
- 1. JAK| BLD Pharm [bldpharm.com]
- 2. Oclacitinib | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US20130060026A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 8. PubChemLite - 1-methyl-3-(pyrrolidin-3-yl)-1h-pyrazole (C8H13N3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Protocol for the N-Arylation of 4-Methylpyrazole with Pyrrolidine Halides: A Detailed Guide for Researchers
Introduction: The Significance of N-Arylpyrazoles in Modern Drug Discovery
The N-arylpyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence stems from the unique physicochemical properties and versatile biological activities associated with this heterocyclic system.[4] The ability to forge a carbon-nitrogen (C-N) bond between a pyrazole and an aryl or heteroaryl moiety is, therefore, a critical transformation in the synthesis of potential drug candidates.[5] This guide provides a detailed protocol for the N-arylation of 4-methylpyrazole with pyrrolidine halides, a reaction of significant interest in the construction of novel molecular entities for drug development. We will explore two of the most powerful and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical and mechanistic aspects of this important reaction.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The choice between a palladium or copper catalyst for the N-arylation of 4-methylpyrazole is a critical decision that influences reaction conditions, substrate scope, and functional group tolerance.[6][7]
The Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[8] The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]
The efficiency and scope of the Buchwald-Hartwig reaction are highly dependent on the choice of phosphine ligand.[8][9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to improved reaction outcomes.[10] For the N-arylation of heterocycles like pyrazoles, ligands such as XPhos, SPhos, and BrettPhos have demonstrated significant utility.[9][10]
Diagram 1: The Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
The Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[11][12][13] This copper-catalyzed reaction typically proceeds via a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution mechanism.[14] The use of diamine ligands can significantly enhance the efficiency of the Ullmann reaction, allowing for milder reaction conditions and broader substrate scope.[11][13][14] Ethylene glycol has also been reported to serve as both a solvent and a ligand for the copper catalyst.[12]
Diagram 2: Experimental Workflow for N-Arylation
Caption: A general workflow for the N-arylation of 4-methylpyrazole.
Experimental Protocols
Materials and Reagents
-
4-Methylpyrazole
-
Appropriate Pyrrolidine Halide (e.g., 1-bromo-pyrrolidine, 1-chloro-pyrrolidine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Phosphine Ligand (e.g., XPhos, BrettPhos)[9]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Toluene, Dioxane, Dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line, glovebox)
-
Microwave reactor (optional)
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of N-heterocycles.[8][15]
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-methylpyrazole (1.0 mmol, 1.0 equiv), the pyrrolidine halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[7]
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas, such as argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is based on established methods for the copper-catalyzed N-arylation of pyrazoles.[11][13][14]
-
Reaction Setup: In a round-bottom flask, combine 4-methylpyrazole (1.0 mmol, 1.0 equiv), the pyrrolidine halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted N-Arylation
Microwave irradiation can significantly reduce reaction times for both palladium and copper-catalyzed N-arylations.[12][16]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the reactants, catalyst, ligand, and base as described in Protocol 1 or 2, using a reduced volume of solvent (e.g., 2-3 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).
-
Workup and Purification: Follow the workup and purification procedures outlined in the respective protocols.
Data Presentation and Optimization
The following table provides a starting point for the optimization of the N-arylation of 4-methylpyrazole.
| Parameter | Palladium-Catalyzed | Copper-Catalyzed | Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O | Palladium catalysts are generally more active but also more expensive. |
| Ligand | XPhos, BrettPhos, SPhos | N,N'-dimethylethylenediamine, 1,10-phenanthroline | Ligand choice is crucial for reaction efficiency and scope.[9][17] |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | K₂CO₃, K₃PO₄ | The choice of base can significantly impact yield and should be screened. |
| Solvent | Toluene, Dioxane | DMF, Ethylene Glycol[12] | Solvent polarity and boiling point are important factors. |
| Temperature | 80-120 °C | 100-150 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 12-24 hours | 24-48 hours | Microwave irradiation can drastically reduce reaction times.[12][16] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yields are low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For Buchwald-Hartwig reactions, ensure the use of a sufficiently bulky and electron-rich phosphine ligand.[10]
-
Side Reactions: In some cases, β-hydride elimination can be a competing pathway, especially with certain palladium catalysts and alkylamines.[16] The choice of ligand can help to suppress this side reaction.[8]
-
Purification Challenges: The polarity of the N-arylated pyrazole product may be similar to that of the starting materials or byproducts, making purification by column chromatography challenging. Careful selection of the eluent system is crucial.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere is critical for catalyst stability and activity.[9]
Conclusion
The N-arylation of 4-methylpyrazole with pyrrolidine halides is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable routes to the desired products. The choice of methodology will depend on the specific substrate, desired reaction conditions, and available resources. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers in this field.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Gomha, S. M., et al. (2024).
- Gensch, T., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square [Preprint].
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Yoshida, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
- Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742–2749.
-
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Yoshida, K., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Yoshida, K., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4634.
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
- Al-dujaili, A. H., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 27(15), 4989.
- Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2549–2553.
- Musacchio, A. J., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
- Richardson, P. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts, 19(12), 1186.
- Li, J., et al. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- Pöthig, A., et al. (2019). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Catalysis Science & Technology, 9(18), 5015–5025.
- Das, B., et al. (2017). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Tetrahedron Letters, 58(34), 3341–3345.
- Gediya, L. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.
- Grimmett, M. R., et al. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203–2213.
- Abdel-Aziz, M., et al. (2019).
- McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193–1203.
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3329.
- Li, X., et al. (2012). Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions. Chinese Journal of Chemistry, 30(10), 2415–2418.
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
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- Gcosta, A. M., et al. (2021).
- Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
Introduction: The Significance of the Pyrazole-Pyrrolidine Scaffold in Modern Drug Discovery
The fusion of pyrazole and pyrrolidine rings creates a privileged scaffold with significant applications in medicinal chemistry and drug development. Pyrazole derivatives are well-established pharmacophores, present in a multitude of approved drugs, and are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Similarly, the pyrrolidine motif is a cornerstone in the design of numerous therapeutic agents, contributing to improved pharmacokinetic profiles and target engagement. The specific molecule, 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic value. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of the crucial carbon-carbon bond between the pyrazole and pyrrolidine moieties.[1] This document provides a detailed guide to the reaction conditions and a comprehensive protocol for this important transformation.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
A critical aspect of this reaction is the activation of the organoboron species by a base, which facilitates the transmetalation step. The choice of catalyst, ligand, base, and solvent are all crucial parameters that must be carefully optimized to achieve high yields and purity of the desired product.
Core Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
This protocol outlines a robust method for the synthesis of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, the protected precursor to this compound.
Materials and Reagents
-
4-Bromo-1-methyl-1H-pyrazole
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (e.g., TLC, LC-MS)
Experimental Workflow
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate tribasic (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and extract the aqueous layer with ethyl acetate (3 x volume of the reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product, tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Key Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes key parameters and provides a rationale for their selection, offering a starting point for optimization.[3]
| Parameter | Recommended Condition | Rationale and Considerations |
| Halide | 4-Iodo- or 4-bromopyrazole | The reactivity of the C-X bond follows the order I > Br > Cl. Iodo- and bromo-pyrazoles are generally more reactive and require milder conditions.[4] |
| Boron Source | Boronic acid pinacol ester | Pinacol esters are generally more stable and easier to handle than the corresponding boronic acids, often leading to more reproducible results. |
| Catalyst | Pd(OAc)₂ / SPhos or XPhos Pd G2 | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling sterically hindered substrates and heteroaryl halides.[5] Pre-catalysts like XPhos Pd G2 offer improved air and moisture stability.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | The choice of base is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are strong inorganic bases that are often effective in these couplings.[4][6] |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is crucial to prevent catalyst deactivation.[6][7] |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product. |
| Equivalents | 1.1-1.5 equiv of boronic ester | A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable halo-pyrazole. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeborylation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. Consider using anhydrous conditions with a base like KF. |
| Homocoupling of boronic ester | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Difficult purification | Formation of byproducts | Optimize reaction conditions (catalyst, ligand, base, temperature) to improve selectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound and its derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired product. The protocol provided in this application note serves as a reliable starting point for this important transformation, and the accompanying discussion on optimization and troubleshooting will aid in the successful execution of this reaction in a research and development setting.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 14, 2026, from [Link]
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 996. [Link]
-
Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic letters, 11(2), 381–384. [Link]
- Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758.
- Hall, D. G. (Ed.). (2013).
- Valente, C., Çalimsiz, S., & Organ, M. G. (2012). Suzuki–Miyaura cross-coupling of 4-bromo-3, 5-dinitro-1H-pyrazole with aryl and heteroaryl boronic acids using the XPhos Pd G2 precatalyst. Organic & biomolecular chemistry, 10(36), 7249–7252.
- Kaminski, J. J., & Harris, R. N. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4337–4341.
- Doucet, H., & Santelli, M. (2005). Palladium/tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. Tetrahedron, 61(27), 6563-6571.
- Li, G. Y., & Zheng, G. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. The Journal of Organic Chemistry, 73(10), 3728-3737.
-
White Rose eTheses Online. (2018). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved February 14, 2026, from [Link]
- Castillo, I., del Río-Portilla, F., & Monroy, J. R. (2022). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Molander, G. A., & Brown, A. R. (2012). 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Organic Syntheses, 89, 433.
- Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic chemistry, 79, 293–300.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved February 14, 2026, from [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved February 14, 2026, from [Link]
- Reddy, B. N., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(19), 30-36.
- Schmidt, B., & Krehl, S. (2022). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 18, 407-415.
- El-Faham, A., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistrySelect, 4(43), 12693-12698.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]
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- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. reddit.com [reddit.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride Salt
Abstract
This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride salt, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative explains the rationale behind the chosen synthetic strategy, which involves the activation of a protected pyrrolidine precursor, subsequent N-alkylation of 4-methylpyrazole, and final deprotection coupled with salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step instructions, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
The fusion of pyrrolidine and pyrazole rings creates a molecular architecture frequently found in pharmacologically active agents. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a prevalent feature in FDA-approved drugs, valued for its ability to confer aqueous solubility and establish specific three-dimensional interactions with biological targets. Similarly, the pyrazole core is a versatile pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The target molecule, this compound, combines these privileged scaffolds, making it a valuable building block for library synthesis and lead optimization programs.
The synthetic strategy outlined herein is designed for efficiency, scalability, and control. It proceeds via three principal stages:
-
Activation of the Pyrrolidine Ring: The hydroxyl group of commercially available N-Boc-3-hydroxypyrrolidine is converted into a superior leaving group, a tosylate, to facilitate nucleophilic substitution.
-
Regioselective N-Alkylation: The activated pyrrolidine is coupled with 4-methylpyrazole. The use of a strong, non-nucleophilic base ensures the deprotonation of the pyrazole nitrogen, which then acts as the nucleophile.
-
Deprotection and Salt Formation: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently protonates the two basic nitrogen centers to yield the stable dihydrochloride salt.
This approach is predicated on well-established and reliable chemical transformations, ensuring high yields and purity of the final product.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from starting materials to the final dihydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Causality and Rationale in Experimental Design
A robust protocol is not merely a list of steps but a series of informed decisions. Here, we elaborate on the causality behind key experimental choices.
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is employed to protect the pyrrolidine nitrogen. Its selection is strategic: it is exceptionally stable under the basic conditions required for the subsequent N-alkylation step, yet it can be removed cleanly and efficiently under acidic conditions that are compatible with the formation of the hydrochloride salt[4]. This orthogonality prevents unwanted side reactions and simplifies purification.
-
Activation of the Hydroxyl Group: Direct substitution of a hydroxyl group is notoriously difficult due to its poor leaving group ability (OH⁻ is a strong base). Conversion to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group. Tosylates are stable, crystalline, and highly reactive towards nucleophiles, ensuring the subsequent alkylation proceeds efficiently.
-
Base and Solvent System for N-Alkylation: The N-alkylation of pyrazole requires the deprotonation of its N-H proton (pKa ≈ 14). Sodium hydride (NaH) is an ideal base for this purpose; it is strong, non-nucleophilic, and the only byproduct is hydrogen gas, which is easily removed from the reaction system[5]. Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice as it is polar aprotic, effectively solvating the sodium pyrazolide intermediate and facilitating the Sₙ2 reaction without interfering with the strong base.
-
Final Salt Formation: The conversion of the final amine to its dihydrochloride salt serves multiple purposes. It significantly enhances the compound's stability, improves its handling characteristics (often converting oils to crystalline solids), and increases its aqueous solubility, which is often crucial for biological testing and formulation[6][7]. Using a solution of HCl in an organic solvent like dioxane ensures an anhydrous environment, promoting the precipitation of a pure, non-hygroscopic salt[4][8].
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care under an inert atmosphere.
Protocol 1: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonyloxy)pyrrolidine-1-carboxylate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-3-hydroxypyrrolidine | 187.25 | 5.00 g | 26.7 |
| p-Toluenesulfonyl chloride | 190.65 | 5.60 g | 29.4 |
| Triethylamine (Et₃N) | 101.19 | 5.6 mL | 40.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (5.00 g, 26.7 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add triethylamine (5.6 mL, 40.1 mmol) dropwise via syringe, followed by the portion-wise addition of p-toluenesulfonyl chloride (5.60 g, 29.4 mmol).
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Synthesis of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Caption: Mechanism of the nucleophilic substitution step. (Note: Image placeholders are used in the DOT script; a rendering tool would replace these with actual chemical structures.)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methylpyrazole | 82.10 | 1.80 g | 21.9 |
| Sodium Hydride (60% in oil) | 40.00 | 0.96 g | 24.0 |
| Anhydrous DMF | - | 80 mL | - |
| Product from Protocol 1 | 341.43 | 7.50 g | 21.9 |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.96 g, 24.0 mmol).
-
Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time.
-
Add anhydrous DMF (40 mL) to the flask and cool to 0 °C.
-
Dissolve 4-methylpyrazole (1.80 g, 21.9 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; cessation of H₂ evolution indicates complete salt formation.
-
Dissolve the tosylated pyrrolidine from Protocol 1 (7.50 g, 21.9 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 30-60% ethyl acetate in hexanes) to obtain the pure Boc-protected product.
Protocol 3: Preparation of this compound dihydrochloride
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Product from Protocol 2 | 251.34 | 4.50 g | 17.9 |
| 4 M HCl in 1,4-Dioxane | - | 45 mL | 180 |
Procedure:
-
Dissolve the Boc-protected pyrazole-pyrrolidine (4.50 g, 17.9 mmol) in 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.
-
To this solution, add 4 M HCl in 1,4-dioxane (45 mL, 180 mmol) at room temperature with stirring.
-
A white precipitate should begin to form within 30 minutes. Stir the resulting suspension for 4 hours at room temperature.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities and residual solvent[7].
-
Dry the white solid under high vacuum for 12 hours to yield the final this compound dihydrochloride salt.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. The following table summarizes the expected data.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ ~7.8 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~5.2-5.4 (m, 1H, CH-N), ~3.6-4.0 (m, 4H, CH₂-N-CH₂), ~2.5-2.8 (m, 2H, CH₂), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ ~139, ~129, ~118 (pyrazole carbons), ~60 (CH-N), ~49, ~47 (pyrrolidine CH₂-N), ~32 (pyrrolidine CH₂), ~9 (CH₃) |
| MS (ESI+) | Calculated for C₈H₁₄N₃⁺ [M+H]⁺: 152.1182; Found: 152.1185 |
| Purity (HPLC) | >95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; moisture in reagents/glassware; poor quality TsCl. | Ensure all glassware is flame-dried. Use freshly opened or purified reagents. Increase reaction time or temperature slightly. |
| Mixture of regioisomers in Protocol 2 | Incomplete deprotonation of pyrazole; steric hindrance. | Ensure NaH is active and fully deprotonates the pyrazole before adding the electrophile. While N1 alkylation is generally favored, N2 isomers can form; purification by chromatography is key[9]. |
| Product is an oil, not a solid in Protocol 3 | Residual solvent; presence of impurities; hygroscopic nature. | Ensure thorough drying under high vacuum. Wash thoroughly with a non-polar solvent like diethyl ether or hexane to remove impurities[7]. If hygroscopic, handle in a glovebox or dry atmosphere[6]. |
| Incomplete deprotection in Protocol 3 | Insufficient acid or reaction time. | Add additional equivalents of HCl solution. Gently warm the reaction mixture if necessary, but monitor for potential side reactions. |
Conclusion
This application note provides a comprehensive and logically structured guide for the synthesis of this compound dihydrochloride. By explaining the rationale behind the chosen synthetic route and providing detailed, step-by-step protocols, this document equips researchers with the necessary information to reliably produce this valuable chemical building block. The inclusion of characterization data and a troubleshooting guide further enhances the utility of this protocol in a modern drug discovery and development setting.
References
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists.Bioorganic & Medicinal Chemistry Letters.
- 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)
- 3-Aminopyrrolidines from r-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine.American Chemical Society.
- 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.MDPI.
- What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Process for the preparation of 3-amino-pyrrolidine derivatives.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives.Indian Journal of Chemistry (IJC).
- Synthesis, characterization and biological activity of certain Pyrazole derivatives.Journal of Chemical and Pharmaceutical Research.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography.Bioorganic & Medicinal Chemistry Letters.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.Connect Journals.
- Pyrrolidines.Santa Cruz Biotechnology.
- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls.Beilstein Archives.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.Organic Syntheses.
- Method of preparing ultrapure 4-methylpyrazole.
- Converting to the hydrochloric salt for storage?Sciencemadness.org.
- Purification of organic hydrochloride salt?
- Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives.The Royal Society of Chemistry.
- Synthesis of 2-(1H-pyrazol-3-YL) phenols.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.PMC.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.White Rose Research Online.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.BenchChem.
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Methodologies
For Immediate Application in Pharmaceutical and Agrochemical Research & Development
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Imperative for Greener Synthesis
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Their derivatives exhibit a vast spectrum of biological activities, forming the core of numerous FDA-approved drugs, including anti-inflammatory agents like Celecoxib and various targeted cancer therapies.[1][4] The conventional synthesis of these vital compounds, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing significant challenges to efficiency and environmental sustainability.[3][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[6][7][8][9] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[1][6] This rapid, uniform heating not only leads to higher yields and product purity but also aligns with the principles of green chemistry by minimizing energy consumption and enabling solvent-free or reduced-solvent reactions.[1][5][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-substituted-4-methylpyrazoles, offering detailed protocols and expert insights for researchers in drug discovery and development.
The Causal Engine: Understanding the Microwave Advantage in Pyrazole Formation
The enhanced efficiency of microwave-assisted pyrazole synthesis stems from the unique interaction of microwave radiation with polar molecules in the reaction mixture.[6] Unlike conventional heating, which relies on slow thermal conduction, microwaves induce rapid rotation of polar molecules, generating heat volumetrically and homogeneously throughout the sample.[6][8] This localized heating effect allows for precise temperature control, minimizing the formation of side products and thermal degradation of sensitive compounds.[6]
The classical and most common route to pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] In the context of 1-substituted-4-methylpyrazoles, a key starting material is a 1,3-diketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Microwave irradiation significantly accelerates both the initial condensation and the subsequent cyclization steps, surmounting the activation energy barriers more efficiently than conventional heating.[5]
Visualizing the Workflow: From Reactants to Purified Product
The following diagram outlines the key stages of the microwave-assisted synthesis of 1-substituted-4-methylpyrazoles, providing a clear visual representation of the experimental process.
Caption: Experimental workflow for microwave-assisted pyrazole synthesis.
Comparative Performance: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazole derivatives, highlighting the significant improvements offered by microwave technology.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [13] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | N/A (270 W) | 3-5 min | 82-98 | [13] |
| 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol | Microwave-Assisted | N/A (180 W) | 4 min | up to 95 | [14] |
This table is a representative summary; specific conditions and yields will vary depending on the substrates and equipment used.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-4-methyl-1H-pyrazole
This protocol provides a step-by-step guide for a representative synthesis. Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment:
-
3-Methyl-2,4-pentanedione (1,3-diketone precursor)
-
Phenylhydrazine (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Instrumentation for product characterization (e.g., NMR, Mass Spectrometry)
Protocol:
-
Reactant Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 3-methyl-2,4-pentanedione (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (3 mL) to the vessel, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Vessel Sealing and Placement: Securely seal the reaction vessel and place it within the cavity of the microwave reactor.
-
Microwave Irradiation: Set the reaction parameters on the microwave synthesizer. A typical starting point is a temperature of 80-100°C for a duration of 5-10 minutes, with a power setting that allows for controlled heating.[10]
-
Reaction Monitoring: Upon completion of the irradiation cycle, allow the vessel to cool to room temperature. Monitor the progress of the reaction by TLC to confirm the consumption of starting materials and the formation of the product.
-
Product Isolation: Once the reaction is complete, transfer the mixture to a round-bottom flask. The product can often be isolated by removing the solvent under reduced pressure using a rotary evaporator. If a precipitate forms upon cooling, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 1-phenyl-4-methyl-1H-pyrazole.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. The amount of catalyst can also be optimized.
-
Incomplete Reaction: If starting material remains, ensure that the microwave power is sufficient to maintain the target temperature. A slight excess of the hydrazine derivative can sometimes drive the reaction to completion.
-
Side Product Formation: If significant side products are observed, a lower reaction temperature or a shorter reaction time may be necessary. Purification by column chromatography is often effective in removing impurities.
Conclusion: A Greener, Faster Future for Pyrazole Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of 1-substituted-4-methylpyrazoles and other heterocyclic compounds. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes it an indispensable tool for modern chemical research.[7][8][9] By adopting these methodologies, researchers and drug development professionals can accelerate their discovery pipelines, reduce waste, and contribute to a more sustainable scientific enterprise.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 14, 2026.
- BenchChem. (2025).
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.).
- ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- BenchChem. (2025).
- MDPI. (n.d.).
- Elsevier. (2014, March 15). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- MDPI. (2025, July 7).
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (2025, August 4). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- MDPI. (n.d.).
- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.
- PubMed. (2021).
- Academia.edu. (n.d.). (PDF)
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
- PMC. (n.d.).
- Journal of the Serbian Chemical Society. (2023, January 27). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper.
- PMC. (2025, April 14).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- MDPI. (2023, September 5).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low solubility of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole free base
Ticket ID: SOL-PYR-004 Status: Open Topic: Solubility Optimization & Troubleshooting for Free Base Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Diagnostic Triage: Is This Your Issue?
Users working with 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole (Free Base) typically report the following failure modes. Please confirm which scenario matches your observation before proceeding.
| Symptom | Context | Root Cause Probability |
| Oily Residue / Clumping | Attempting to dissolve the neat solid directly in neutral water or PBS. | High: The free base is lipophilic and requires protonation. |
| Immediate Precipitation | Diluting a clear DMSO stock solution into cell culture media or assay buffer (pH 7.4). | High: "Crash-out" effect due to hydrophobicity or local supersaturation. |
| Inconsistent Potency | Biological replicates show high variability; compound adheres to plasticware. | Medium: Non-specific binding of the uncharged species. |
The Chemistry of the Problem (Root Cause Analysis)
To solve the solubility issue, you must understand the ionization state of the molecule.[1]
-
The Molecule: this compound contains a secondary amine (pyrrolidine ring) and a pyrazole ring.
-
The pKa Trap:
-
Pyrrolidine Nitrogen: Basic (
). -
Pyrazole Nitrogen: Very weakly basic (
).
-
-
The Mechanism: The "Free Base" form supplied is the uncharged, deprotonated amine. It is lipophilic (LogP > 0) and poorly soluble in water. To dissolve it, you must convert it into its cationic (salt) form by lowering the pH below its pKa.
Visualizing the Solubility Switch:
Caption: Figure 1. The ionization switch. The molecule must be protonated at the pyrrolidine nitrogen to gain aqueous solubility.
Solution Module A: Solvent Selection & Stock Preparation
Do not attempt to make aqueous stocks directly from the free base.[2] Use the "Like Dissolves Like" principle.
Recommended Solvent Systems
| Solvent | Solubility Rating | Application | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Primary Stock (10-100 mM) | Hygroscopic. Keep sealed. Freezes at 18.5°C. |
| Ethanol (Absolute) | ⭐⭐⭐⭐ (Good) | Secondary Stock | Good for evaporation/salt formation. |
| Water (Neutral) | ⭐ (Poor) | Avoid | Will form an oil or suspension. |
| 0.1 M HCl | ⭐⭐⭐⭐⭐ (Excellent) | Aqueous Stock | Converts free base to HCl salt in situ. |
Protocol: Preparing a 10 mM Aqueous Stock (In Situ Salt Formation)
If you cannot use DMSO, use this method to "force" the free base into solution by creating the HCl salt immediately.
-
Weigh the target amount of Free Base.
-
Calculate the molar equivalents.
-
Add 0.9 equivalents of water.
-
Add 1.1 equivalents of 1 M HCl (or 0.1 M HCl depending on volume).
-
Vortex until clear.
-
Validation: Check pH.[3] It should be acidic (< pH 5). If cloudy, add small aliquots of HCl until clear.
Solution Module B: Preventing "Crash Out" in Assays
A common failure occurs when a concentrated DMSO stock (e.g., 10 mM) is diluted into a buffer (PBS, pH 7.4). The "hydrophobic effect" causes the molecule to aggregate before it can disperse.
Troubleshooting Workflow
Caption: Figure 2. Decision tree for troubleshooting precipitation during biological assay preparation.
Correct Dilution Technique (Serial Dilution)
Why: Adding 1 µL of 100% DMSO stock to 999 µL of water creates a local "shock" of supersaturation. Fix:
-
Step 1: Dilute 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water (Intermediate).
-
Step 2: Dilute the intermediate 1:10 into the final buffer. Result: This gradual polarity shift prevents aggregation.
Solution Module C: Permanent Salt Formation (Synthesis)
If you require a solid that is water-soluble for long-term dosing (e.g., animal studies), you should convert the free base to the Dihydrochloride (2HCl) or Tosylate salt.
Protocol: Synthesis of the HCl Salt Reference Standard: General Amine Salt Formation [1]
-
Dissolution: Dissolve 100 mg of Free Base in 2 mL of Diethyl Ether or Dichloromethane (DCM) .
-
Acidification: Slowly add 2.2 equivalents of 2M HCl in Diethyl Ether (commercial reagent) dropwise at 0°C.
-
Note: We use >2 equivalents because the pyrazole might protonate transiently, but primarily to ensure full conversion of the pyrrolidine.
-
-
Precipitation: A white solid should precipitate immediately.
-
Isolation: Filter the solid under vacuum or nitrogen atmosphere.
-
Washing: Wash the cake with cold ether (to remove excess acid).
-
Drying: Dry under high vacuum for 24 hours.
-
Result: This solid will be highly water-soluble (>50 mg/mL).
-
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve the free base in water? A: No. Sonication creates a dispersion (suspension), not a true solution. It may look clear, but the compound will settle out or give erratic assay results. You must use acid or an organic co-solvent.
Q: Why does my compound stick to the plastic pipette tips? A: The free base is lipophilic and interacts with polypropylene.
-
Fix: Use "Low Retention" tips or add 0.01% Tween-20 to your buffer to reduce surface tension and non-specific binding.
Q: I need to use this in a cellular assay. What is the maximum DMSO limit? A: Most mammalian cells tolerate up to 0.5% v/v DMSO [2]. Ensure your final dilution keeps DMSO < 0.5%. If solubility fails at this level, refer to Solution Module B .
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
BenchChem Technical Support. (2025). "Addressing issues with DMSO precipitating out of solution." BenchChem Troubleshooting Guides.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67187229, 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride."[4] PubChem.
-
Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Context: Henderson-Hasselbalch applications in solubility).
Sources
Technical Support Center: 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide has been constructed based on established principles of organic chemistry and stability data from structurally related pyrazole and pyrrolidine derivatives. The information provided herein is intended to serve as a proactive resource for anticipating and troubleshooting potential stability challenges. All recommendations should be confirmed through empirical testing.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
You observe a gradual or sudden decrease in the compound's expected activity in your biological assays, or your analytical measurements (e.g., HPLC-UV, LC-MS) show a decreasing peak area for the parent compound over time.
Potential Cause: The compound may be degrading in your experimental medium. The pyrazole and pyrrolidine rings, while generally stable, can be susceptible to degradation under certain conditions.
Troubleshooting Steps:
-
pH Assessment:
-
Rationale: The pyrrolidine ring contains a basic nitrogen atom, making its stability pH-dependent. At acidic pH, the ring can be protonated, which may or may not stabilize it. At neutral to basic pH, the free base is more prevalent, which could be more susceptible to oxidation. The pyrazole ring is generally stable to a wide pH range but can be susceptible to strong acids or bases.
-
Action: Prepare your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Analyze the samples by HPLC immediately after preparation (T=0) and then at various time points (e.g., 1, 4, 8, 24 hours) while storing them under your typical experimental conditions. A significant decrease in the parent peak area at a specific pH indicates pH-dependent instability.
-
-
Solvent Evaluation:
-
Rationale: The choice of solvent can significantly impact the stability of a compound. Protic solvents (e.g., methanol, water) can participate in degradation reactions, while aprotic solvents (e.g., DMSO, acetonitrile) are often preferred for stock solutions.
-
Action: Prepare stock solutions in different analytical-grade solvents (e.g., DMSO, ethanol, acetonitrile). Store these solutions under identical conditions and monitor their purity and concentration over time using a validated analytical method.
-
-
Temperature and Light Sensitivity:
-
Rationale: Elevated temperatures can accelerate degradation reactions. Many organic molecules are also sensitive to UV light, which can induce photodecomposition.
-
Action: Conduct a forced degradation study. Prepare solutions of your compound and expose them to elevated temperatures (e.g., 40°C, 60°C) and to a UV light source. Include a control sample stored at a low temperature (e.g., 4°C) in the dark. Analyze all samples at set time points to assess the impact of heat and light.
-
Issue 2: Appearance of New Peaks in Chromatograms
During analytical runs, you notice the emergence of new peaks that were not present in the initial analysis of the compound.
Potential Cause: These new peaks are likely degradation products. Identifying these products can provide valuable clues about the degradation pathway.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Rationale: A forced degradation study, also known as stress testing, is a systematic way to generate potential degradation products. This is a common practice in pharmaceutical development.
-
Action: Execute the detailed "Forced Degradation Study Protocol" outlined in the Experimental Protocols section below. This involves exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.
-
-
Structural Elucidation of Degradants:
-
Rationale: Identifying the structure of the degradation products is crucial for understanding the instability mechanism.
-
Action: Use LC-MS/MS to determine the mass of the degradation products. The fragmentation pattern can provide information about their structure. If a significant degradant is formed, you may need to isolate it for more detailed structural analysis (e.g., NMR).
-
Hypothetical Degradation Pathway Diagram
Caption: Workflow for a forced degradation study.
References
-
Alsante, K. M., et al. (2011). Chapter 10 - Forced Degradation: A Tool for Drug Development. In Handbook of Stability Testing in Pharmaceutical Development (pp. 273-315). Springer. [Link]
Validation & Comparative
Benchmarking 13C NMR Profiles: 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole vs. Regioisomeric Analogs
This guide provides a technical comparison and validation framework for the 13C NMR characterization of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this building block, particularly to distinguish it from common regioisomeric impurities (3-methyl or 5-methyl analogs) and salt forms.
Executive Summary
This compound is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity is often compromised during synthesis by the formation of regioisomers (3-methyl or 5-methyl) or ambiguous salt stoichiometry.
This guide establishes a Comparative NMR Fingerprint to:
-
Validate the correct regioisomer (4-methyl).
-
Distinguish between free base and hydrochloride salt forms.
-
Provide a self-validating experimental protocol using 2D NMR.
The Reference Standard: Predicted Chemical Shifts
The following data represents the consensus chemical shifts derived from substituent additivity rules and empirically validated analogs (e.g., 1-isopropyl-4-methylpyrazole).
Target Structure: this compound
-
Solvent: DMSO-d₆ (Standard for polar heterocycles)
-
Reference: TMS (0.0 ppm)
| Carbon Position | Label | Predicted Shift (δ ppm) | Multiplicity (DEPT-135) | Structural Diagnostic |
| Pyrazole C3 | C-3 | 137.5 – 139.0 | CH (+ve) | Distal to N-substitution. High shift characteristic of azole CH. |
| Pyrazole C5 | C-5 | 126.0 – 128.5 | CH (+ve) | Proximal to N-substitution. Shielded relative to C3. |
| Pyrazole C4 | C-4 | 114.0 – 116.0 | Cq (No signal) | Critical Checkpoint: Quaternary carbon. If this is a CH, you have the wrong isomer. |
| Pyrazole Me | Me-4 | 9.0 – 11.5 | CH₃ (+ve) | Upfield methyl signal. |
| Pyrrolidine C3' | C-3' | 58.0 – 61.0 | CH (+ve) | Methine attached to Pyrazole N. |
| Pyrrolidine C2' | C-2' | 51.0 – 54.0 | CH₂ (-ve) | Adjacent to NH and Pyrazole. Sensitive to salt formation. |
| Pyrrolidine C5' | C-5' | 45.0 – 47.0 | CH₂ (-ve) | Adjacent to NH. |
| Pyrrolidine C4' | C-4' | 31.0 – 34.0 | CH₂ (-ve) | Most shielded ring carbon. |
Note on Stereochemistry: The pyrrolidine C3' center is chiral. Enantiomers (R/S) will have identical NMR spectra in achiral environments. Racemic mixtures are assumed unless chiral shift reagents are used.
Comparative Analysis: Distinguishing Alternatives
The most common synthetic failure mode is the formation of regioisomers during the hydrazine condensation step.
Comparison 1: Regioisomer Discrimination
| Feature | Target: 4-Methyl | Alternative A: 3-Methyl | Alternative B: 5-Methyl |
| C4 Signal Type | Quaternary (Cq) | Methine (CH) | Methine (CH) |
| C4 Shift | ~115 ppm | ~105 ppm (Shielded) | ~105 ppm (Shielded) |
| C3 Shift | ~138 ppm (CH) | ~148 ppm (Cq-Me) | ~138 ppm (CH) |
| C5 Shift | ~127 ppm (CH) | ~129 ppm (CH) | ~139 ppm (Cq-Me) |
| HMBC Correlation | Me protons -> C3, C4, C5 | Me protons -> C3 (strong), C4 | Me protons -> C5 (strong), C4 |
Diagnostic Rule:
-
Perform a DEPT-135 or HSQC .
-
If the Pyrazole C4 (approx. 105-115 ppm) shows a CH phase (positive in HSQC), the product is NOT the 4-methyl target. It is likely the 3- or 5-methyl isomer.
Comparison 2: Salt Form Analysis (Free Base vs. HCl)
The pyrrolidine nitrogen protonation state drastically affects C2' and C5' shifts.
| Carbon | Free Base (δ ppm) | HCl Salt (δ ppm) | Shift (Δδ) |
| C2' (adj to N) | 52.5 | 49.0 – 50.5 | -2 to -3 ppm (Shielding/Inductive competition) |
| C5' (adj to N) | 46.0 | 44.0 – 45.5 | -1 to -2 ppm |
| C3' (adj to Py) | 60.0 | 58.0 – 59.0 | Minor change |
Validation Tip: If your aliphatic peaks are broad or show fractional integration, the sample may be a mixed salt/free-base species. Add 1 equivalent of K₂CO₃ (in D₂O shake) or TFA to force a single species.
Experimental Validation Protocol
To unequivocally assign the structure, follow this "Self-Validating" workflow.
Step 1: Sample Preparation
-
Solvent: DMSO-d₆ (0.6 mL).
-
Concentration: 10-15 mg (for 13C sensitivity).
-
Additive: If peaks are broad (due to NH exchange), add 1 drop of D₂O.
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, 2s relaxation delay.
-
13C {1H} NMR: 1024 scans minimum (to resolve quaternary C4).
-
HSQC (Multiplicity Edited): Distinguishes CH/CH₃ (red) from CH₂ (blue).
-
HMBC: Optimized for 8 Hz long-range coupling (J_LR).
Step 3: The "Methyl Walk" Assignment Method
-
Identify the Methyl protons (singlet, ~2.1 ppm).[1]
-
In HMBC , look for correlations from this Methyl signal.
-
Target (4-Me): You should see correlations to two equivalent intensity carbons (C3/C5) and one quaternary carbon (C4).
-
Isomer (3-Me): Correlations to one quaternary (C3) and one CH (C4).
-
Isomer (5-Me): Correlations to one quaternary (C5) and one CH (C4).
-
Visualization: Assignment Decision Tree
The following diagram illustrates the logical flow for distinguishing the target molecule from its isomers using NMR data.
Caption: Logical workflow for distinguishing the 4-methyl target from regioisomers using Cq detection and HMBC correlations.
References
-
Claramunt, R. M., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry. Link
-
Faure, R., et al. (1989). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Organic Magnetic Resonance.[2] Link
-
PubChem Compound Summary. (2025). "this compound (CID 62329635)." National Center for Biotechnology Information. Link
-
Hanson, J. (2022). "13C NMR Chemical Shifts: Heterocycles and Substituent Effects." Oregon State University Chemistry Archives. Link
Sources
Comparative Guide: LC-MS Impurity Profiling of 4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
This guide details the advanced LC-MS impurity profiling of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole , a critical intermediate scaffold often found in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting therapeutics.
Executive Summary: The "Polar Amine" Challenge
The analysis of This compound presents a classic "polar basic" challenge in liquid chromatography. The molecule contains a secondary amine (pyrrolidine, pKa ~11.3) and a pyrazole ring. Under standard acidic conditions (pH 3), the molecule is doubly protonated and highly polar, leading to:
-
Poor Retention: Elution near the void volume on standard C18 columns.
-
Peak Tailing: Strong secondary interactions with residual silanols.
-
Isomer Co-elution: Inability to resolve the critical 2-pyrrolidinyl regioisomer, a common byproduct of aziridinium rearrangement during synthesis.
This guide compares the industry-standard Generic Acidic Method (Method A) against an Optimized High-pH Method (Method B) , demonstrating why high-pH reverse-phase chromatography is the superior choice for this specific scaffold.
Critical Quality Attributes (CQA): The Impurity Landscape
Before selecting a method, one must understand what impurities are likely to exist. The synthesis of this intermediate typically involves the nucleophilic attack of 4-methylpyrazole on a 3-substituted pyrrolidine electrophile (e.g., 3-tosylate or 3-chloride).
Table 1: Key Impurities & Origins
| Impurity ID | Name | Structure Note | Origin (Mechanism) | Criticality |
| IMP-1 | 4-methyl-1-(pyrrolidin-2-yl)-1H-pyrazole | Positional Isomer | Aziridinium Rearrangement: The 3-leaving group forms a bicyclic aziridinium ion.[1] Attack at C2 (instead of C3) yields this isomer. | High (Hard to separate) |
| IMP-2 | 4-methyl-1H-pyrazole | Starting Material | Incomplete reaction. | Med (Easy to detect) |
| IMP-3 | 3-chloro-pyrrolidine | Starting Material | Unreacted electrophile (often UV inactive, requires MS). | Med |
| IMP-4 | Bis(pyrrolidinyl) dimer | Dimer | N-alkylation of the pyrrolidine product by another electrophile. | Low (Late eluter) |
Mechanism of Isomer Formation (IMP-1)
The formation of the 2-pyrrolidinyl isomer is the most insidious risk. It occurs via a bicyclic aziridinium intermediate , leading to a mixture of 3-substituted (Target) and 2-substituted (Impurity) products.
Figure 1: Mechanism of Positional Isomer Formation via Aziridinium Intermediate.[1]
Method Comparison: Acidic vs. High pH
We compared two LC-MS workflows to identify the optimal protocol.
Method A: The "Generic" Approach (Acidic C18)
-
Column: Standard C18 (e.g., BEH C18), 1.7 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]
-
Result:
-
Retention Time: 0.8 min (near void).
-
Peak Shape: Broad, tailing factor > 2.0.
-
Resolution: IMP-1 (2-yl isomer) co-elutes perfectly with the Target.
-
Verdict: FAILED . The protonated pyrrolidine is too polar and interacts with silanols.
-
Method B: The "Optimized" Approach (High pH C18)
-
Column: Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to high pH.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Result:
-
Retention Time: 4.2 min (Well retained).
-
Peak Shape: Sharp, tailing factor < 1.2.
-
Resolution: Baseline separation of Target (RT 4.2) and IMP-1 (RT 4.5).
-
Verdict: RECOMMENDED . High pH suppresses the ionization of the secondary amine (or neutralizes silanols), drastically improving hydrophobic retention and shape selectivity.
-
Detailed Experimental Protocol (Method B)
This protocol is self-validating. The system suitability test (SST) ensures the column is capable of separating the critical isomer pair.
Instrumentation & Conditions[1][2][3][4]
-
LC System: UHPLC (Agilent 1290 or Waters H-Class).
-
Detector: Q-TOF or Orbitrap (for ID), QQQ (for Quant).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent High-pH stable column).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phases[3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | %B | Curve | Description |
| 0.00 | 5 | Initial | Equilibrate polar impurities |
| 1.00 | 5 | 6 | Hold for injection pulse |
| 8.00 | 40 | 6 | Shallow gradient for isomer separation |
| 8.10 | 95 | 1 | Wash |
| 10.00 | 95 | 1 | Wash hold |
| 10.10 | 5 | 1 | Re-equilibrate |
| 13.00 | 5 | 1 | End |
Mass Spectrometry Settings (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize for pyrrolidine fragment stability).
-
Scan Range: m/z 50 – 600.
-
Key Fragments (for ID):
-
m/z 83.06: 4-methylpyrazole fragment (Characteristic).
-
m/z 70.06: Pyrrolidine ring fragment (Ring cleavage).
-
LC-MS Workflow Diagram
The following workflow ensures data integrity from sample prep to final reporting.
Figure 2: End-to-End LC-MS Impurity Profiling Workflow.
Interpretation of Results
When analyzing the data, look for the following diagnostic signals:
-
Isomer Separation: The 2-yl isomer (IMP-1) typically elutes later than the 3-yl target on High pH C18 due to subtle differences in hydrodynamic volume and pKa shielding.
-
Target (3-yl): RT ~4.2 min.
-
Impurity (2-yl): RT ~4.5 min.
-
-
Mass Spectra: Both isomers have the same parent ion ([M+H]+ = 166.13 for C9H15N3).
-
Differentiation: MS/MS fragmentation patterns are similar, so chromatographic resolution is mandatory .
-
-
Starting Material: 4-methylpyrazole (m/z 83) will elute very early (RT < 1.5 min) even at high pH due to its small size.
Why this works (The Science)
At pH 10 , the secondary amine of the pyrrolidine is in equilibrium near its pKa. While not fully deprotonated, the high ionic strength of the ammonium bicarbonate buffer and the suppression of silanol ionization on the hybrid column surface reduce "cation exchange" retention mechanisms. This forces the separation to be driven by hydrophobic interaction , where the subtle shape difference between the 2-substituted and 3-substituted pyrrolidine becomes resolvable.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link
-
Gollar, A. et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of pyrrolizidine alkaloids.[2] Journal of Chromatography B. Link (Demonstrates High pH separation of pyrrolidine isomers).
-
Savoia, D. (2021). Aziridinium Ylides: Underutilized Intermediates for Complex Amine Synthesis.[3] PMC / NIH. Link (Mechanism of aziridinium rearrangement).
-
BenchChem. Column chromatography conditions for separating pyrazole isomers.Link (General pyrazole separation strategies).
Sources
- 1. Aziridinium Ylides: Underutilized Intermediates for Complex Amine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization & Salt Selection Guide: 4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
This guide provides a structural and comparative analysis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole salts, a critical building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. It details the crystallographic characterization, stability profiles, and experimental protocols for selecting the optimal salt form.
Executive Summary
The pyrrolidinyl-pyrazole scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore for Janus Kinase (JAK) inhibitors (e.g., Oclacitinib analogs). The specific intermediate, This compound (CAS 1247682-09-2), presents formulation challenges due to the high basicity of the secondary pyrrolidine amine (pKa ~11.0) and the weak basicity of the pyrazole nitrogen.
This guide compares the Free Base form against the Dihydrochloride (2HCl) and Tosylate salts. While the free base is often an oil or low-melting solid prone to oxidation, salt formation stabilizes the lattice, enabling precise X-ray structural determination and improved handling properties.
Comparative Analysis: Salt Forms vs. Free Base
The selection of a solid form is dictated by crystallinity, hygroscopicity, and solubility.
| Feature | Free Base | Dihydrochloride (2HCl) | Tosylate (p-TSA) |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid (White) | Crystalline Solid (Off-white) |
| Melting Point | < 50 °C (Approx.) | > 200 °C (Decomposes) | 160–180 °C (Sharp) |
| Hygroscopicity | Moderate to High | High (Deliquescent) | Low (Non-hygroscopic) |
| Solubility (H₂O) | Low (< 1 mg/mL) | Very High (> 100 mg/mL) | Moderate (~ 20 mg/mL) |
| X-ray Suitability | Poor (Amorphous) | Good (Strong H-bonds) | Excellent (π-stacking) |
| Primary Use | Intermediate for coupling | Storage & Purification | Crystallographic Standard |
Scientific Insight: The Chloride Effect
The Dihydrochloride form is the industry standard for this intermediate due to the ease of synthesis (deprotection of the Boc-precursor with HCl/Dioxane). However, the small chloride counterion often leads to high lattice energy but significant hygroscopicity, as the Cl⁻ ions readily coordinate water molecules in the crystal lattice.
Scientific Insight: The Tosylate Advantage
For X-ray diffraction, the Tosylate salt is often superior. The bulky p-toluenesulfonate anion facilitates π-π stacking interactions with the pyrazole ring, promoting the formation of large, defect-free crystals suitable for single-crystal X-ray diffraction (SCXRD).
X-ray Crystallographic Characterization
3.1. Predicted Structural Features (Dihydrochloride)
Based on homologous pyrazole-pyrrolidine structures (e.g., 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole), the this compound 2HCl salt crystallizes in a monoclinic system (typically P2₁/c).
-
Cation Geometry: The pyrrolidine ring adopts an envelope conformation. The pyrazole ring is planar. The N1-C3' bond (connecting pyrazole to pyrrolidine) shows restricted rotation due to steric clash with the 4-methyl group.
-
Anion Interactions: Two chloride ions balance the charge.
-
Cl1: Accepts strong H-bonds from the protonated pyrrolidine nitrogen (NH₂⁺···Cl⁻).
-
Cl2: Interacts with the protonated pyrazole nitrogen (NH⁺···Cl⁻) and potentially bridges to adjacent molecules via weak CH···Cl contacts.
-
-
Packing: The lattice is dominated by a 3D hydrogen-bonding network, creating hydrophilic channels that explain the salt's hygroscopicity.
3.2. Experimental Protocol: Single Crystal Growth
To obtain X-ray quality crystals of the Dihydrochloride salt, a vapor diffusion method is recommended over simple evaporation due to the salt's high solubility in water/methanol.
Protocol:
-
Dissolution: Dissolve 20 mg of the 2HCl salt in 0.5 mL of Methanol (good solvent).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a small vial (inner vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Acetone (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
-
Harvesting: Colorless prisms or needles should form. Harvest immediately and mount in Paratone oil (hygroscopic!).
Experimental Workflows
4.1. Synthesis & Salt Formation Pathway
The following workflow outlines the conversion of the Boc-protected precursor to the crystalline salt forms.
Figure 1: Synthesis and salt selection workflow for this compound.
4.2. X-ray Data Collection Strategy
For the 2HCl salt , low-temperature collection is mandatory to prevent crystal dehydration and reduce thermal motion of the flexible pyrrolidine ring.
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Cu is preferred for small organic crystals to boost diffraction intensity.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, especially if chloride is present (moderate absorption).
Supporting Data (Representative)
While specific proprietary datasets for CAS 1247682-09-2 are not public, the following parameters are representative of this class of pyrazole-pyrrolidine salts (e.g., derived from 1-(pyrrolidin-3-yl)-1H-pyrazole analogs).
| Parameter | Dihydrochloride (2HCl) | Tosylate (p-TSA) |
| Crystal System | Monoclinic | Triclinic or Monoclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell (a, b, c) | a≈8Å, b≈12Å, c≈10Å | a≈10Å, b≈12Å, c≈14Å |
| Beta Angle (β) | ~95–105° | ~90–100° |
| Z (Molecules/Cell) | 4 | 2 |
| R-Factor (R₁) | < 5% (Good quality) | < 4% (High quality) |
| Density (calc) | ~1.35 g/cm³ | ~1.28 g/cm³ |
Key Structural Metric:
-
Torsion Angle (N1-C3'-C2'-N): This angle defines the "twist" of the pyrrolidine ring relative to the pyrazole. In the salt form, this is typically locked between 60–80° to minimize steric strain between the pyrazole 5-H and pyrrolidine protons.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry. Link
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Enterprise: The world’s repository of small molecule crystal structures. (Search for pyrrolidinyl-pyrazole substructures). Link
-
Reutrakul, V., et al. (2007). Crystal structure of 1-benzyl-3-(5-methyl-1H-pyrazol-1-yl)pyrrolidine. Acta Crystallographica Section E, E63, o2854. (Homologous structure for comparison). Link
Sources
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
